tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
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Overview
Description
“tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate” is a chemical compound with the CAS Number: 1932199-27-3 . It has a molecular weight of 244.29 and its IUPAC name is tert-butyl ((3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate . The compound is stored at a temperature of 4°C and it is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-10(14)13-7-5-16-8-6(12)4-15-9(7)8/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8+,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is an oil and is stored at a temperature of 4°C . Unfortunately, the boiling point is not specified .Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of tert-butyl carbamate derivatives has been extensively studied, demonstrating their utility in chemical reactions such as the Diels-Alder reaction, chemoselective transformation of amino protecting groups, and as intermediates in the synthesis of aminopyrroles and bicyclic analogues. For example, the preparation and reaction of 2-amido substituted furans using tert-butyl carbamate derivatives highlight their importance in the synthesis of complex heterocycles and carbocyclic compounds (Padwa, Brodney, & Lynch, 2003; Sakaitani & Ohfune, 1990; Qiu, Wang, & Zhu, 2017).
Crystal Structure and Physical Chemistry
Research on tert-butyl carbamate derivatives also encompasses their crystal structures and the analysis of their molecular interactions. Studies on chloro and iodo derivatives of diacetylene compounds containing tert-butyl carbamate groups have contributed to understanding the interplay between hydrogen and halogen bonds in crystal packing (Baillargeon et al., 2017).
Chemical Modification and Catalysis
Research has also explored the modification of tert-butyl carbamate derivatives for the synthesis of amines and other nitrogen-containing compounds. For instance, the use of tert-butyl carbamate derivatives in Curtius rearrangement reactions and as nitrone equivalents for the synthesis of hydroxylamines underlines their versatility in organic synthesis (Lebel & Leogane, 2005; Guinchard, Vallée, & Denis, 2005).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)13-7-5-16-8-6(12)4-15-9(7)8/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXSNSZFCYKBPW-RBXMUDONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2C1OCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@H]2[C@@H]1OC[C@@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate | |
CAS RN |
1932199-27-3 |
Source
|
Record name | tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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